Cas no 866157-62-2 (5-[(4-hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione)

5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a heterocyclic compound featuring a barbiturate core modified with a hydroxymethylphenyl substituent. This structural configuration imparts unique reactivity and potential applications in medicinal chemistry and organic synthesis. The presence of the hydroxyl and methyl groups enhances its solubility and stability, while the conjugated system allows for interactions with biological targets or coordination sites. Its well-defined crystalline form facilitates precise characterization and handling. The compound’s versatility makes it suitable for research in pharmacophore development, ligand design, or as a precursor for further functionalization. Rigorous quality control ensures high purity, supporting reproducible experimental outcomes.
5-[(4-hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione structure
866157-62-2 structure
Product Name:5-[(4-hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
CAS No:866157-62-2
MF:C14H14N2O4
MW:274.271963596344
CID:4663165
Update Time:2025-10-18

5-[(4-hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione Chemical and Physical Properties

Names and Identifiers

    • 5-[(4-hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
    • Inchi: 1S/C14H14N2O4/c1-8-6-9(4-5-11(8)17)7-10-12(18)15(2)14(20)16(3)13(10)19/h4-7,17H,1-3H3
    • InChI Key: OYGMDQGTCLFVHK-UHFFFAOYSA-N
    • SMILES: C1(=O)N(C)C(=O)/C(=C/C2=CC=C(O)C(C)=C2)/C(=O)N1C

5-[(4-hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI82521-1mg
5-[(4-hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
866157-62-2 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI82521-5mg
5-[(4-hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
866157-62-2 >90%
5mg
$214.00 2024-04-19
A2B Chem LLC
AI82521-10mg
5-[(4-hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
866157-62-2 >90%
10mg
$240.00 2024-04-19
A2B Chem LLC
AI82521-500mg
5-[(4-hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
866157-62-2 >90%
500mg
$720.00 2024-04-19

Additional information on 5-[(4-hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

5-[(4-Hydroxy-3-Methylphenyl)Methylidene]-1,3-Dimethyl-1,3-Diazinane-2,4,6-Trione: A Comprehensive Overview

The compound with CAS No. 866157-62-2, commonly referred to as 5-[(4-hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione, is a highly specialized organic compound with a unique structure and potential applications in various fields. This compound belongs to the class of diazinanetriones and exhibits a complex molecular architecture that includes a diazine ring fused with two ketone groups and a substituted phenyl moiety. The presence of the hydroxyl and methyl groups on the phenyl ring adds further complexity to its structure and may influence its chemical reactivity and biological activity.

Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Researchers have explored its ability to act as a precursor for the synthesis of bioactive molecules. For instance, its diazine ring system has been shown to exhibit antioxidant properties, which could be harnessed in the development of novel therapeutic agents. Additionally, the compound's ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the diazine core. This is followed by the introduction of the methyl groups and the phenyl substituent through carefully controlled reactions. The final step involves the formation of the methylidene group via a condensation reaction. The entire process requires precise control over reaction conditions to ensure high yields and purity of the final product.

In terms of physical properties, this compound is known for its high stability under normal conditions. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. Its melting point is relatively high due to the presence of strong intermolecular hydrogen bonding between the hydroxyl group on the phenyl ring and other polar groups within the molecule.

One of the most promising areas of research involving this compound is its potential application in cancer therapy. Preclinical studies have demonstrated that it can inhibit the growth of certain types of cancer cells by targeting specific signaling pathways. Furthermore, its ability to induce apoptosis in cancer cells without significantly affecting normal cells suggests that it could be developed into a targeted anticancer drug with minimal side effects.

The compound's structure also lends itself well to modifications that could enhance its pharmacokinetic properties. For example, researchers have explored the addition of various functional groups to improve its bioavailability and half-life within the body. These modifications are expected to play a crucial role in advancing this compound from preclinical studies to clinical trials.

In conclusion, CAS No. 866157-62-2 represents a significant advancement in organic chemistry with potential applications across multiple disciplines. Its unique structure and versatile reactivity make it an invaluable tool for researchers working in medicinal chemistry and related fields. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to make a substantial impact on both academic research and industrial development.

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